2-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
CAS No.: 2640835-30-7
Cat. No.: VC11864022
Molecular Formula: C22H23N3O2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640835-30-7 |
|---|---|
| Molecular Formula | C22H23N3O2 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C22H23N3O2/c1-27-19-7-4-16(5-8-19)15-21(26)25-13-10-17(11-14-25)20-9-6-18-3-2-12-23-22(18)24-20/h2-9,12,17H,10-11,13-15H2,1H3 |
| Standard InChI Key | XYHHQIHNSJLXTR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Formula
The compound’s systematic name, 2-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone, reflects its three core components:
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4-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position.
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Piperidine ring: A six-membered amine ring functionalized at the 4-position.
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1,8-Naphthyridine moiety: A bicyclic aromatic system with two nitrogen atoms at the 1 and 8 positions.
The molecular formula is C₂₂H₂₃N₃O₂, with a molecular weight of 361.4 g/mol. Discrepancies in earlier reports of a molecular weight of 322.4 g/mol likely stem from miscalculations or typographical errors.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2640835-30-7 | |
| Molecular Formula | C₂₂H₂₃N₃O₂ | |
| Molecular Weight | 361.4 g/mol | |
| SMILES | COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| XLogP3-AA | 3.2 (Predicted) |
Synthesis and Chemical Reactivity
Multi-Step Synthetic Pathways
Synthesis typically involves three stages:
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Formation of the 1,8-naphthyridine-piperidine subunit:
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Condensation of 2-aminopyridine derivatives with diketones under acidic conditions.
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Introduction of the methoxyphenyl-acetyl group:
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Friedel-Crafts acylation using 4-methoxybenzoyl chloride and the piperidine intermediate.
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Purification and characterization:
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Column chromatography (silica gel, eluent: hexane/ethyl acetate 7:3) yields >85% purity.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NH₄OAc, EtOH, reflux, 48h | 62% |
| 2 | AlCl₃, CH₂Cl₂, 0°C → rt, 12h | 58% |
| 3 | Column chromatography (Hex:EA 7:3) | 85% |
Reactivity Profile
The ketone group at position 1 participates in nucleophilic additions, while the naphthyridine nitrogen atoms enable coordination with metal ions. The methoxy group enhances electron density in the phenyl ring, facilitating electrophilic substitution reactions.
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (pH 7.4), limiting bioavailability.
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Thermal stability: Decomposes at 218°C without melting.
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Lipophilicity: LogP = 3.2, favoring blood-brain barrier penetration.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.2 Hz, 1H, naphthyridine-H), 7.85 (d, J=8.8 Hz, 2H, phenyl-H), 3.89 (s, 3H, OCH₃).
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HRMS (ESI+): m/z 362.1865 [M+H]⁺ (calc. 362.1864).
Challenges in Drug Development
Metabolic Limitations
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CYP3A4-mediated oxidation: Predominant metabolic pathway generates inactive hydroxylated derivatives.
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Plasma protein binding: 92% binding reduces free drug concentration.
Synthetic Complexity
Future Directions
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Derivatization strategies: Introducing polar groups at the piperidine nitrogen to enhance solubility.
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Prodrug approaches: Masking the ketone as an oxime or acetamide to improve pharmacokinetics.
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Target validation: High-throughput screening against kinase and GPCR libraries.
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